2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid
Overview
Description
2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C9H10BrNO5S and a molecular weight of 324.15 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid is the divalent metal transporter 1 (DMT1) . DMT1 is a protein that plays a crucial role in the transport of several divalent metals across the cell membrane.
Mode of Action
This compound interacts with DMT1, inhibiting its function . This interaction results in a decrease in the transport of divalent metals into the cell, which can lead to various downstream effects depending on the specific metal ions involved and their roles in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. The exact methods can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy and sulfamoyl groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups attached to the benzoic acid core .
Scientific Research Applications
2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but lacks the sulfamoyl group.
5-Methoxybenzoic acid: Lacks both the bromine atom and the sulfamoyl group.
2-Bromo-4-methoxybenzoic acid: Similar but with different positioning of the methoxy group.
Uniqueness: 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNMMVGWMRNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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